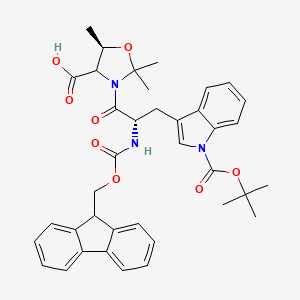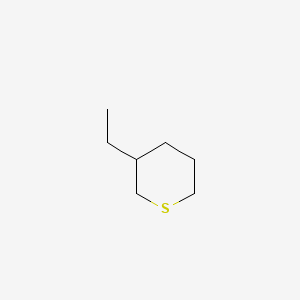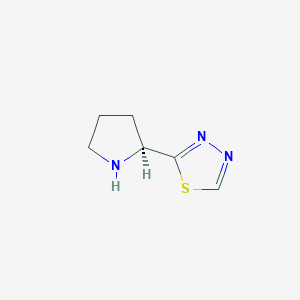![molecular formula C18H11ClN2S B13099577 5-([1,1'-Biphenyl]-4-yl)-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B13099577.png)
5-([1,1'-Biphenyl]-4-yl)-4-chlorothieno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-([1,1’-Biphenyl]-4-yl)-4-chlorothieno[2,3-d]pyrimidine is a heterocyclic compound that features a unique combination of biphenyl, thieno, and pyrimidine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-([1,1’-Biphenyl]-4-yl)-4-chlorothieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate biphenyl and thieno derivatives under controlled conditions. For example, a ZnCl₂-catalyzed three-component coupling reaction can be employed to synthesize various substituted pyrimidine derivatives . Another method involves the use of NH₄I to promote a three-component tandem reaction of ketones, NH₄OAc, and N,N-dimethylformamide dimethyl acetal under metal- and solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Photochemical synthesis using photoexcited organic dyes like Na₂ eosin Y as direct hydrogen atom transfer photocatalysts can also be explored for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
5-([1,1’-Biphenyl]-4-yl)-4-chlorothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like NaBH₄ or LiAlH₄.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as KMnO₄ or H₂O₂ can be used.
Reduction: Reducing agents like NaBH₄ or LiAlH₄ are commonly employed.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Wissenschaftliche Forschungsanwendungen
5-([1,1’-Biphenyl]-4-yl)-4-chlorothieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is being explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The unique structural features of the compound make it suitable for use in organic electronics and optoelectronic devices.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-4-chlorothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes like dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine biosynthesis . This inhibition can disrupt DNA synthesis and repair, leading to cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gemcitabine: An anticancer drug with a pyrimidine scaffold.
Vandetanib: Another pyrimidine-based anticancer agent.
Gefitinib: A pyrimidine derivative used in cancer therapy.
Uniqueness
5-([1,1’-Biphenyl]-4-yl)-4-chlorothieno[2,3-d]pyrimidine stands out due to its unique combination of biphenyl, thieno, and pyrimidine moieties, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C18H11ClN2S |
|---|---|
Molekulargewicht |
322.8 g/mol |
IUPAC-Name |
4-chloro-5-(4-phenylphenyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C18H11ClN2S/c19-17-16-15(10-22-18(16)21-11-20-17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H |
InChI-Schlüssel |
PERNFKKDXKCGPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC4=C3C(=NC=N4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


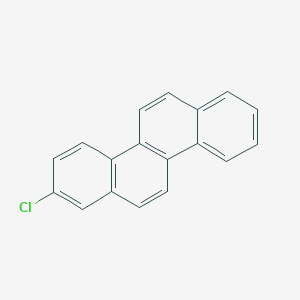
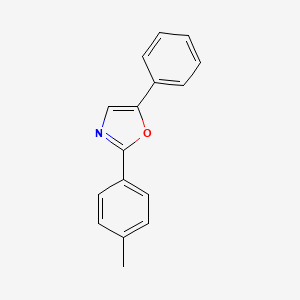
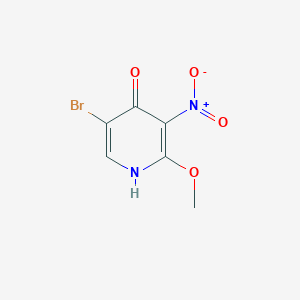
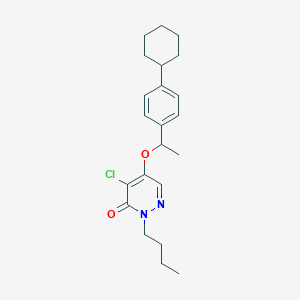
![5-(3-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13099517.png)

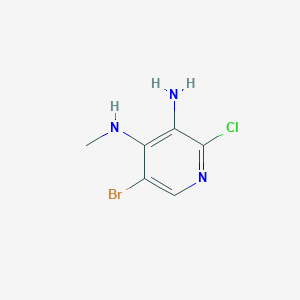
![3-methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyridazine-4,7-dione](/img/structure/B13099528.png)
